molecular formula C9H13BrClNO B2833435 2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride CAS No. 2344680-29-9

2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride

Cat. No.: B2833435
CAS No.: 2344680-29-9
M. Wt: 266.56
InChI Key: DWOCLLFXWNDCPC-UHFFFAOYSA-N
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Description

2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride is a chemical compound with potential therapeutic applications in medical, environmental, and industrial research. This compound is characterized by the presence of a bromine atom, a methylamino group, and a phenol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride typically involves the bromination of 4-[2-(methylamino)ethyl]phenol. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to ensure selective bromination at the desired position on the phenol ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding de-brominated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can yield various substituted phenol derivatives .

Scientific Research Applications

2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and phenol group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride include other brominated phenols and methylamino-substituted phenols. Examples include:

  • 2-Bromo-4-[2-(dimethylamino)ethyl]phenol
  • 2-Chloro-4-[2-(methylamino)ethyl]phenol
  • 4-[2-(methylamino)ethyl]phenol .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a methylamino group allows for diverse chemical modifications and applications .

Properties

IUPAC Name

2-bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-11-5-4-7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOCLLFXWNDCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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